molecular formula C47H84N7O18P3S B1261648 3-oxohexacosanoyl-CoA CAS No. 1245945-35-0

3-oxohexacosanoyl-CoA

Cat. No. B1261648
M. Wt: 1160.2 g/mol
InChI Key: VOMUIFOBQMYJPJ-CPIGOPAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxohexacosanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxohexacosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a very long-chain fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It derives from a hexacosanoyl-CoA and a 3-oxohexacosanoic acid. It is a conjugate acid of a 3-oxohexacosanoyl-CoA(4-).

Scientific Research Applications

Synthesis and Detection in Peroxisomal Proteins

3-oxohexadecanoyl-CoA, a similar compound to 3-oxohexacosanoyl-CoA, has been synthesized for studying peroxisomal bifunctional proteins. This synthesis involved several chemical processes including the Reformatsky reaction, leading to the production of ethyl 3-oxohexadecanoate and its subsequent conversion. High-performance liquid chromatography (HPLC) was used to investigate the behavior of the CoA ester, contributing significantly to the understanding of peroxisomal proteins (Tsuchida et al., 2017).

Metabolic Engineering for Chemical Production

In the context of metabolic engineering, compounds like 3-oxohexacosanoyl-CoA have been investigated as intermediates. For example, Methylobacterium extorquens AM1 was engineered to convert methanol into 3-hydroxypropionic acid (3-HP), involving the manipulation of CoA derivatives. This research demonstrates the potential of using engineered microbes for the production of valuable chemicals from alternative carbon feedstocks (Yang et al., 2017).

Study of Fatty Acid Oxidation Disorders

In clinical research, compounds like 3-oxohexacosanoyl-CoA have been pivotal in studying fatty acid oxidation disorders. A case involving abnormal patterns of beta-oxidation intermediates, including 3-oxoacyl-CoA, highlighted the importance of these compounds in diagnosing and understanding metabolic diseases (Jackson et al., 1992).

Anaerobic Metabolism of Aromatic Compounds

3-oxoacyl-CoA compounds play a role in the anaerobic metabolism of aromatic compounds. For example, the study of enzymes in the benzoyl-CoA pathway, such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, showcases how these compounds participate in complex biochemical pathways, contributing to our understanding of anaerobic bacterial metabolism (Laempe et al., 1999).

properties

CAS RN

1245945-35-0

Product Name

3-oxohexacosanoyl-CoA

Molecular Formula

C47H84N7O18P3S

Molecular Weight

1160.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate

InChI

InChI=1S/C47H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-34,36,40-42,46,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t36-,40-,41-,42+,46-/m1/s1

InChI Key

VOMUIFOBQMYJPJ-CPIGOPAHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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